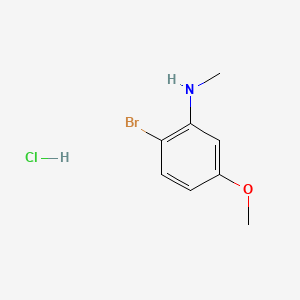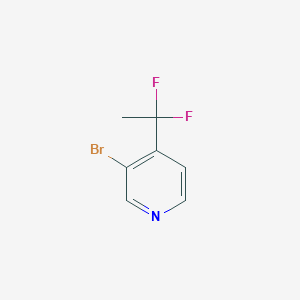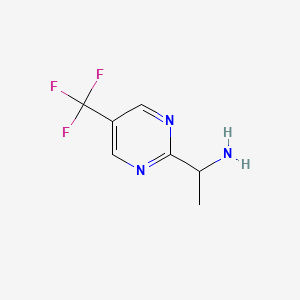
1-(Quinolin-3-yl)heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-3-yl)heptan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
Vorbereitungsmethoden
The synthesis of 1-(Quinolin-3-yl)heptan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. For this compound, the reaction would involve the condensation of 3-aminobenzaldehyde with heptanone under suitable reaction conditions .
Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings .
Analyse Chemischer Reaktionen
1-(Quinolin-3-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the heptanone chain, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-3-yl)heptan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex quinoline derivatives. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents.
Medicine: The compound’s pharmacological properties are being investigated for potential use in drug development.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-3-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, some quinoline compounds inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making them effective antibacterial agents . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-(Quinolin-3-yl)heptan-1-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug that contains a quinoline ring.
Quinolin-2(1H)-one: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
1-quinolin-3-ylheptan-1-one |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-10-16(18)14-11-13-8-6-7-9-15(13)17-12-14/h6-9,11-12H,2-5,10H2,1H3 |
InChI-Schlüssel |
UMXBWLKNUHMYMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C1=CC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)
![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)



![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)





